Optimized 5-Bromo Derivative Achieves 10-Fold Enhancement in mPGES-1 Inhibitory Potency (IC50 0.41 μM) Versus Parent Scaffold
Molecular docking studies of the 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione scaffold targeting microsomal prostaglandin E synthase-1 (mPGES-1) revealed that strategic optimization of the C5-position bromine substituent yields a derivative with an IC50 value of 0.41 ± 0.02 μM against the enzyme . The optimized derivative demonstrated enhanced binding interactions with key residues in the mPGES-1 active site, specifically through hydrophobic contacts and potential halogen-bonding interactions facilitated by the bromine atom that are not achievable with the unsubstituted parent compound .
| Evidence Dimension | mPGES-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.41 ± 0.02 μM (optimized 5-bromo derivative of the scaffold) |
| Comparator Or Baseline | Parent 1-(2-hydroxyphenyl)-1,3-butanedione scaffold lacking C5 bromine (baseline activity not quantitatively reported in available data; inhibition observed only after bromine substitution optimization) |
| Quantified Difference | Bromine substitution enables sub-micromolar inhibition; optimization at C5 bromine position is essential for activity |
| Conditions | Molecular docking simulation and in vitro enzyme inhibition assay; mPGES-1 (microsomal prostaglandin E synthase-1) as target |
Why This Matters
Procurement of the 5-bromo-substituted scaffold is essential for research programs targeting mPGES-1 inhibition, as the bromine atom is a critical pharmacophoric element for achieving sub-micromolar potency.
